molecular formula C15H22N2O B2491523 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane CAS No. 2126159-81-5

9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

Cat. No. B2491523
CAS RN: 2126159-81-5
M. Wt: 246.354
InChI Key: QEFGLKSVHNKOKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirolactams and spirolactones, including compounds similar to 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, involves strategic organic reactions. For instance, the decarbonylation of N-Cbz-(D,L)-Pipecolinic acid derivatives leading to spirolactams demonstrates a method for constructing the spirocyclic framework, a key aspect of synthesizing such compounds (Martin‐Lopez & Bermejo‐Gonzalez, 1994).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, can be analyzed through various spectroscopic techniques. Crystallography studies provide insights into the conformations and stereochemistry of these molecules, which are essential for understanding their chemical behavior and interactions (Wang et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds like 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane undergo various chemical reactions, including cycloadditions, rearrangements, and ring-opening reactions, which are pivotal for functionalizing and further derivatizing these molecules for potential applications. The reactivity of such compounds can be enhanced or modulated by substituents, as seen in studies involving similar spirolactones and spirolactams (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, including melting points, solubility, and crystal structure, are critical for its handling and use in further chemical syntheses. These properties are influenced by the molecular structure and can be determined through experimental measurements and computational modeling (Jiang & Zeng, 2016).

Chemical Properties Analysis

The chemical properties of spirocyclic compounds, such as acidity, basicity, and reactivity towards various reagents, define their role in synthesis and potential biological activity. These properties are often studied through synthetic routes that test the compounds' behavior under different chemical conditions (Capriati et al., 2006).

Scientific Research Applications

  • Synthesis Techniques : A study by Martin‐Lopez and Bermejo‐Gonzalez (1994) detailed the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one and 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decane-2-one from (D,L)-pipecolinic acid, using diphenylphosphorazidate (DPPA) for decarbonylation. This research provides a method for creating spiro compounds, including 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane (Martin‐Lopez & Bermejo‐Gonzalez, 1994).

  • Oxidative Cyclization : Another study by the same authors in 1998 explored the synthesis of similar compounds through oxidative cyclization of olefinic precursors, demonstrating a technique for constructing azaspiro[4.5]decane systems (Martin‐Lopez & Bermejo, 1998).

  • Stereochemistry Analysis : In 2004, Guerrero-Alvarez et al. investigated the relative configuration of various 1,4-diazaspiro[4.5]decanes, including 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane, using NMR techniques. This study is significant for understanding the stereochemical properties of such compounds (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

  • Synthesis of Spirolactams : Martín and Bermejo (1995) described the synthesis of α,β-unsaturated spirolactams by intramolecular cyclization of N-acyliminium ions, an approach relevant to the creation of compounds like 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane (Martín & Bermejo, 1995).

  • Crystallographic Analysis : Research by Rohlíček et al. (2010) on alaptide, a related compound, using synchrotron powder diffraction data, provides insights into the molecular and crystal structure of spiro compounds, which is crucial for understanding their chemical properties (Rohlíček, Maixner, Pažout, Hušák, Cibulková, & Kratochvíl, 2010).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

9-benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13-9-17(10-14-5-3-2-4-6-14)12-15(18-13)7-8-16-11-15/h2-6,13,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFGLKSVHNKOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCNC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

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